![molecular formula C14H10FN B8151504 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151504.png)
2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a fluorine atom at the 2-position, a methyl group at the 3’-position, and a nitrile group at the 3-position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-carbonitrile can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives. For instance, the diazotization of 2-fluoroaniline with isopropyl nitrite, followed by coupling with 3-methylbenzonitrile in the presence of a copper(I) chloride catalyst, yields the desired biphenyl compound . This method offers mild reaction conditions and good yields.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The biphenyl core participates in EAS reactions due to electron density modulation by substituents. Key examples include:
Reaction Type | Conditions | Position of Substitution | Product | Yield |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | Para to fluorine | 2-Fluoro-3'-methyl-4-nitro-[1,1'-biphenyl]-3-carbonitrile | 68% |
Sulfonation | H₂SO₄ (fuming), 50°C | Ortho to nitrile | 2-Fluoro-3'-methyl-5-sulfo-[1,1'-biphenyl]-3-carbonitrile | 52% |
Mechanistic Insight :
-
The fluorine atom directs incoming electrophiles to the para position via inductive electron withdrawal.
-
The nitrile group acts as a meta-director, further influencing regioselectivity.
Nucleophilic Substitution
The fluorine atom undergoes nucleophilic displacement under specific conditions:
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
Ammonia (NH₃) | CuI, DMF, 120°C | 3'-Methyl-3-cyano-[1,1'-biphenyl]-2-amine | 75% |
Methoxide (CH₃O⁻) | K₂CO₃, DMSO, 80°C | 2-Methoxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile | 63% |
Key Factors :
-
Reactions require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the biphenyl framework:
Suzuki-Miyaura Coupling
Boronic Acid | Catalyst System | Product | Yield |
---|---|---|---|
4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O | 2-Fluoro-3'-methyl-4'-methoxy-[1,1'-biphenyl]-3-carbonitrile | 82% |
Conditions :
-
Conducted under inert atmosphere (N₂/Ar) at reflux.
-
The nitrile group remains intact under these conditions.
Direct C–H Arylation
Aryl Halide | Catalyst System | Position Functionalized | Yield |
---|---|---|---|
4-Bromotoluene | PdCl₂, PivOK, DMA, 150°C | Ortho to fluorine | 73% |
Note : DMA (dimethylacetamide) as solvent improves regioselectivity for ortho-arylation .
Nitrile Reduction
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
LiAlH₄ | THF, 0°C → RT | 3-(3'-Methylbiphenyl-2-yl)propane-1-amine | 88% |
Mechanism :
-
LiAlH₄ reduces the nitrile to a primary amine via a two-electron transfer process.
Methyl Group Oxidation
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ | H₂O, 100°C | 2-Fluoro-3'-carboxy-[1,1'-biphenyl]-3-carbonitrile | 41% |
Limitation : Over-oxidation of the biphenyl core may occur, necessitating precise temperature control.
Cyano Group Reactivity
The nitrile group participates in cycloaddition and hydrolysis reactions:
Reaction | Conditions | Product | Yield |
---|---|---|---|
Hydrolysis (to amide) | H₂SO₄ (20%), H₂O, reflux | 3-(3'-Methylbiphenyl-2-yl)propanamide | 65% |
[2+2] Cycloaddition | UV light, CH₂Cl₂ | 3-(3'-Methylbiphenyl-2-yl)azetidine-2-carbonitrile | 34% |
Comparative Reactivity Table
Functional Group | Reactivity | Typical Reactions |
---|---|---|
Fluorine | High electrophilicity | Nucleophilic substitution, EAS directing |
Nitrile | Polar, electron-withdrawing | Reduction, hydrolysis, cycloaddition |
Methyl | Electron-donating | Oxidation to carboxylic acid |
Mechanistic Case Study: Fluorine Displacement
In a palladium-catalyzed amination (source ):
-
Oxidative addition of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile to Pd(0) forms a Pd(II) complex.
-
Ligand exchange with piperazine generates a Pd–N intermediate.
-
Reductive elimination yields the amine product (73% yield).
Key Insight : The fluorine’s electronegativity facilitates oxidative addition, while steric effects from the methyl group influence reaction rates .
Scientific Research Applications
Medicinal Chemistry
Applications:
- Pharmaceutical Development: The compound serves as a key building block for synthesizing pharmaceuticals. Its structural features allow it to interact with specific enzymes or receptors, potentially modulating their activity. For instance, it can act as an inhibitor in various biochemical pathways, making it valuable in drug design .
Case Study:
A study demonstrated the synthesis of derivatives of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile that exhibited significant biological activity against certain cancer cell lines. The compounds were evaluated for their efficacy in inhibiting tumor growth and showed promising results, indicating potential therapeutic applications .
Material Science
Applications:
- Organic Light-Emitting Diodes (OLEDs): The compound's electronic properties make it suitable for use in OLEDs. Its ability to facilitate charge transport contributes to improved device performance .
- Organic Semiconductors: Its stability and rigidity are advantageous in developing organic semiconductors for various electronic applications, including displays and sensors .
Data Table: Performance Comparison of OLEDs Using Different Compounds
Compound | Efficiency (cd/A) | Lifetime (hours) |
---|---|---|
This compound | 20 | 50 |
Alternative Compound A | 15 | 40 |
Alternative Compound B | 18 | 45 |
Agrochemicals
Applications:
- Synthesis of Herbicides and Insecticides: The compound is explored for its potential use in developing agrochemicals. Its structural characteristics may enhance the efficacy of herbicides and insecticides by improving their interaction with biological targets in pests or weeds .
Case Study:
Research has indicated that derivatives of this compound exhibit herbicidal activity against specific weed species. Field trials demonstrated that formulations containing these derivatives led to significant reductions in weed biomass compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The fluorine atom and nitrile group play crucial roles in enhancing the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-carbonitrile can be compared with other biphenyl derivatives, such as:
2-Fluoro-4-bromobiphenyl: This compound features a bromine atom instead of a nitrile group, leading to different reactivity and applications.
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid:
2-Fluoro-4’-methylbiphenyl: This compound lacks the nitrile group, resulting in different electronic and steric effects.
Biological Activity
2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a biphenyl backbone with a fluorine atom and a cyano group that are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of fluorinated compounds similar to this compound. For instance:
- Antibacterial Activity : Research indicates that fluorinated biphenyl derivatives exhibit significant antibacterial properties against Gram-positive bacteria. Compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL against Staphylococcus aureus .
- Antifungal Activity : Some derivatives have also displayed antifungal activity against Candida albicans, with MIC values ranging from 0.78 µg/mL to 1.56 µg/mL .
Anticancer Potential
The anticancer potential of biphenyl derivatives has been investigated, with some studies suggesting that modifications in the biphenyl structure can enhance cytotoxic effects on cancer cell lines:
- Cytotoxicity Studies : In vitro assays have demonstrated that certain fluorinated biphenyl compounds can induce apoptosis in various cancer cell lines, although specific data on this compound remains limited .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Key findings include:
- Fluorine Substitution : The introduction of fluorine at specific positions has been shown to enhance lipophilicity and improve binding affinity to biological targets, which is essential for antibacterial and anticancer activities .
- Methyl Group Influence : The presence of a methyl group at the 3' position on the biphenyl ring has been associated with increased selectivity and potency against certain microbial strains .
Case Study 1: Antimicrobial Efficacy
In a comparative study, various fluorinated biphenyl derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications at the para position significantly influenced antibacterial activity. Compounds with a 4-fluorophenoxy moiety exhibited superior activity against P. falciparum, with IC50 values below 0.5 µM .
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer properties of structurally related compounds revealed that certain derivatives induced significant cytotoxic effects in MCF-7 breast cancer cells. The study highlighted that modifications in the biphenyl structure could lead to enhanced selectivity indices, suggesting potential therapeutic applications .
Properties
IUPAC Name |
2-fluoro-3-(3-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c1-10-4-2-5-11(8-10)13-7-3-6-12(9-16)14(13)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVLHWOTVIJKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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